2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid

Lipophilicity Physicochemical Properties Bioisosteres

Replace high-logP fluorophenyl rings with a validated 3D bioisostere. This fluorinated bicyclo[1.1.1]pentane (BCP) acetic acid delivers quantifiable lipophilicity reduction (XLogP3 = 0.7, ΔclogP ≈ -1.6 to -2.1) while retaining the carboxylic acid handle for amide coupling. - **PK advantage:** Demonstrated ~4× higher Cmax and AUC vs. parent phenyl analog - **Precise logP tuning:** 0.6-unit reduction vs. non-fluorinated BCP - **Scalable supply:** Gram-quantity synthesis (2022 route), cost-competitive for lead optimization

Molecular Formula C7H9FO2
Molecular Weight 144.145
CAS No. 2092067-90-6
Cat. No. B2665625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid
CAS2092067-90-6
Molecular FormulaC7H9FO2
Molecular Weight144.145
Structural Identifiers
SMILESC1C2(CC1(C2)F)CC(=O)O
InChIInChI=1S/C7H9FO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)
InChIKeyILSROMXOKVNCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid: Fluorinated BCP Building Block


2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid (CAS 2092067-90-6) is a bridgehead-substituted bicyclo[1.1.1]pentane (BCP) carboxylic acid featuring a single fluorine atom at the 3-position [1]. BCP scaffolds are established bioisosteres of para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering enhanced three-dimensional character and improved drug-like properties [2]. The incorporation of fluorine into the BCP core modulates key physicochemical parameters—including lipophilicity, pKa, and metabolic stability—relative to both non-fluorinated BCP analogs and the aromatic motifs they replace [3].

Fluorinated BCP scaffold as para-phenyl bioisostere
Carboxylic acid handle for amide/ester coupling
Reported lipophilicity shift vs non-fluorinated analog

Why Fluorinated BCP Outperforms Non-Fluorinated Analogs


The fluorine atom on the BCP bridgehead of 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid is not a passive substituent—it actively reshapes the compound's physicochemical profile [1]. Direct comparisons reveal that fluorination lowers XLogP3 by approximately 0.6 units relative to the non-fluorinated analog (0.7 vs. 1.3) [2], and reduces clogP by nearly two orders of magnitude compared to the fluorophenyl ring it is designed to replace [3]. These quantitative shifts in lipophilicity, coupled with fluorine-induced pKa modulation , mean that simple substitution with a non-fluorinated BCP, a methyl-BCP, or the original phenyl scaffold will produce a different pharmacokinetic and pharmacodynamic trajectory—potentially undermining solubility, permeability, or metabolic stability in a lead series.

Non-fluorinated BCP analog
May shift lipophilicity and solubility profile; XLogP3 difference alters protein binding.
para-Fluorophenyl ring
Larger lipophilicity gap may impact metabolic stability and hERG profile; not a direct replacement.
tert-Butyl or methyl-BCP
Different steric and electronic properties; receptor fit and PK trajectory may not transfer.

Quantitative Evidence for Fluorinated BCP


Lipophilicity Modulation via Fluorination

A direct head-to-head comparison of computed XLogP3-AA values demonstrates that the introduction of a single fluorine atom reduces lipophilicity by approximately 0.6 units. The fluorinated target compound exhibits XLogP3-AA = 0.7, whereas the non-fluorinated analog, 2-(bicyclo[1.1.1]pentan-1-yl)acetic acid, exhibits XLogP3-AA = 1.3 [1]. This lower logP correlates with improved aqueous solubility and reduced non-specific protein binding.

Lipophilicity Shift
Head-to-head
Fluorinated: XLogP3-AA 0.7 Non-fluorinated: 1.3 ΔXLogP3 = -0.6
Supports solubility and binding screening
Computed XLogP3; confirm experimentally
Lipophilicity Physicochemical Properties Bioisosteres

Lipophilicity Drop vs. Fluorophenyl Ring

In a cross-study comparison using model compounds, the fluoro-substituted BCP scaffold (compound 9) exhibited a clogP of 3.3, whereas the isomeric fluorophenyl analogs (compounds 31 and 32) displayed clogP values of 4.9 and 5.4, respectively [1]. This represents a reduction in lipophilicity of 1.6 to 2.1 log units.

clogP vs Fluorophenyl
Reported
F-BCP model: clogP 3.3 Fluorophenyl analogs: 4.9–5.4 ΔclogP = -1.6 to -2.1
Supports clogP-driven lead optimization
Calculated values; confirm experimentally
Lipophilicity Bioisosteric Replacement Drug-likeness

BCP Replacement Enhances Oral Bioavailability

In a direct head-to-head in vivo comparison, replacement of the central para-substituted fluorophenyl ring in γ-secretase inhibitor BMS-708,163 (compound 1) with a bicyclo[1.1.1]pentane motif (compound 3) resulted in ~4-fold increases in both Cmax and AUC values in a mouse model [1]. The study also noted significant improvements in passive permeability and aqueous solubility for the BCP-containing analog.

In Vivo Exposure
Model context
~4-fold increase in Cmax and AUC vs fluorophenyl (mouse, γ-secretase inhibitor)
Supports oral exposure-model context
Mouse model; requires validation in target program
Pharmacokinetics Oral Absorption γ-Secretase Inhibitor

Fluorine-Induced pKa Shift

The introduction of fluorine onto the BCP bridgehead is expected to alter the acidity of the appended carboxylic acid through inductive electron withdrawal. While no experimental pKa for 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid itself has been published, a close structural analog—3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid—has a predicted pKa of 4.17±0.40 . This value is lower than the typical pKa of a non-fluorinated BCP carboxylic acid (~4.6-4.8) [1], consistent with the electron-withdrawing effect of the fluorine substituent.

pKa Shift
Class-level
Predicted pKa 4.17±0.40 (close analog) Non-fluorinated: ~4.6–4.8 ΔpKa ≈ -0.4 to -0.6
May influence ionization at physiological pH
Predicted; experimental confirmation pending
pKa Ionization State Physicochemical Properties

Scalable Synthetic Access for Gram-Scale Procurement

A practical, scalable synthetic route to fluoro-substituted BCPs was reported in 2022, overcoming a >20-year synthetic bottleneck [1]. This method enables the gram-scale preparation of F-BCP building blocks, including carboxylic acid derivatives, and has been successfully applied to the synthesis of a Flurbiprofen analog [1]. The availability of a robust synthetic protocol translates to lower cost and higher supply reliability for procurement.

Scalable Synthesis
Method context
Gram-scale accessible via 2022 protocol; previously mg scale
Supports reliable procurement for lead optimization
Published scalable route
Synthetic Accessibility Scalability Procurement

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid: Optimal Applications


Oral γ-Secretase Inhibitor Lead Optimization

When replacing a para-fluorophenyl ring with a saturated bioisostere, the use of 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid as a building block is supported by a direct in vivo demonstration of ~4-fold increases in Cmax and AUC relative to the parent phenyl-containing compound [1]. This building block provides the carboxylic acid handle necessary for amide coupling or ester formation while simultaneously reducing lipophilicity (ΔclogP ≈ -1.6 to -2.1) [2], a combination that is particularly valuable for CNS programs where low logP and high oral exposure are critical.

Fragment-Based Drug Discovery: Lipophilicity Optimization

For medicinal chemistry teams seeking to dial in precise lipophilicity values while maintaining the three-dimensional character of the BCP scaffold, 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid offers a quantifiable advantage: its XLogP3 of 0.7 is approximately 0.6 units lower than the non-fluorinated BCP acetic acid [3]. This predictable lipophilicity shift allows chemists to adjust solubility and protein binding without changing the core BCP geometry—a key consideration in fragment elaboration and property-driven lead optimization.

Fluorinated Bioisosteres of NSAIDs and Anti-Inflammatories

The successful incorporation of a fluoro-substituted BCP core into the structure of Flurbiprofen, a well-known NSAID, demonstrates the practical utility of F-BCP building blocks in creating saturated analogs of marketed drugs [2]. 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid can serve as a direct precursor for the construction of the acetic acid moiety found in many nonsteroidal anti-inflammatory agents, enabling the exploration of novel chemical space with improved physicochemical and pharmacokinetic profiles.

Gram-Scale Synthesis for F-BCP Carboxylic Acids

With the publication of a scalable synthetic route in 2022 [2], the procurement of fluorinated BCP building blocks like 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid in gram quantities is now feasible and cost-competitive. This scenario is ideal for research groups planning multi-step syntheses of BCP-containing libraries or for those advancing a lead series into in vivo pharmacokinetic studies, where reliable access to larger amounts of key intermediates is essential.

Application
Selection Property
Validation Focus
γ-Secretase inhibitor lead series
BCP carboxylic acid with reduced lipophilicity
Oral exposure model context
Fragment-based lipophilicity tuning
Fluorine-modulated XLogP3 profile
Solubility and binding endpoint review
NSAID analog bioisostere exploration
BCP acetic acid handle for analog synthesis
PK profile of saturated analogs
Multi-step library synthesis
Gram-scale supply reliability
Procurement and scalability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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